molecular formula C11H14Cl2N2O B3807437 6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate

6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate

Cat. No.: B3807437
M. Wt: 261.14 g/mol
InChI Key: QZWSPPVFFIUVHK-UHFFFAOYSA-N
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Description

6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate is a chemical compound with the empirical formula C11H14Cl2N2O and a molecular weight of 261.15 g/mol. This compound is a derivative of indole, a structure commonly found in many natural and synthetic compounds with significant biological activity.

Properties

IUPAC Name

6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2.ClH.H2O/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9;;/h1-3,13-14H,4-6H2;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWSPPVFFIUVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=CC=C3Cl.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate typically involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the following steps:

  • Formation of the indole core: This can be achieved through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.

  • Introduction of the chloro group: Chlorination reactions can be performed using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

  • Reduction to tetrahydroindole: The indole core can be reduced to the tetrahydroindole structure using hydrogenation techniques, often employing catalysts like palladium on carbon (Pd/C) under high pressure.

  • Hydrochloride formation: The final step involves the formation of the hydrochloride salt, typically achieved by treating the compound with hydrochloric acid (HCl) and crystallizing the product from an aqueous solution.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Large-scale reactors, continuous flow systems, and automated purification processes would be employed to meet production demands.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, in acidic or neutral conditions.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether or alcohol solvents.

  • Substitution: Alkyl halides, amines, in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted indoles or other derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the specific biological context and the compound's derivatives.

Comparison with Similar Compounds

  • 6-Chloro-3-(4-chlorophenyl)-2,4-diphenyl-3,4-dihydro-4-quinazolinol hydrochloride

  • Ethyl 6-chloro-1,2,3,4-tetrahydro-1-isoquinolinecarboxylate hydrochloride

  • 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

Uniqueness: 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate is unique due to its specific structural features, such as the presence of the chloro group and the tetrahydroindole core. These features contribute to its distinct chemical and biological properties compared to other similar compounds.

Biological Activity

6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C11H14Cl2N2O
  • Molecular Weight : 261.15 g/mol
  • CAS Number : 439215-13-1

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
LogP2.7958

Anticancer Properties

Research indicates that 6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate exhibits notable anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its anticancer efficacy as it disrupts the normal mitotic process in cancer cells.

Case Study: Tubulin Polymerization Inhibition

In a study published in the Journal of Medicinal Chemistry, a derivative of this compound demonstrated an IC50 value in the low micromolar range against various cancer cell lines, indicating strong potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that it may be beneficial in treating inflammatory diseases.

Case Study: Cytokine Inhibition

In vitro assays demonstrated that 6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate significantly reduced TNF-alpha levels in LPS-stimulated macrophages . This supports its potential use in inflammatory conditions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets involved in cell signaling pathways. For example:

  • Tubulin Binding : Inhibition of tubulin polymerization affects cell division.
  • Cytokine Production : Modulation of NF-kB signaling pathways reduces inflammation.

Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage.

Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerIC50 in low micromolar range
Anti-inflammatorySignificant reduction in TNF-alpha
AntioxidantPotential antioxidant activityPreliminary findings

Additional Studies

Further research is needed to fully elucidate the pharmacodynamics and pharmacokinetics of 6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate. Future studies should focus on:

  • In vivo efficacy : Evaluating therapeutic effects in animal models.
  • Safety profiles : Assessing toxicity and side effects.

Q & A

What are the optimal synthetic routes for 6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate, and how can purity be maximized?

Basic Research Question
The compound is typically synthesized via the Fischer indole reaction. A common approach involves reacting (2-chloro-4-substituted-phenyl)hydrazine hydrochloride with a piperidone derivative (e.g., tert-butyl 4-oxopiperidine-1-carboxylate) under acidic conditions. After cyclization, the Boc-protected intermediate is deprotected using HCl in methanol to yield the hydrochloride salt. Hydrate formation occurs during crystallization. To maximize purity:

  • Use flash column chromatography (DCM/EtOAc gradients) for intermediate purification .
  • Employ trituration with chilled ethanol to remove by-products (e.g., 6-chloro-8-methoxy derivatives) .
  • Confirm purity via HPLC-MS (≥95% purity threshold) and monitor for residual solvents .

How can researchers resolve contradictions in spectroscopic data for this compound?

Advanced Research Question
Discrepancies in NMR or mass spectra often arise from tautomerism, hydrate stability, or residual solvents. For example:

  • Tautomerism : The tetrahydro-pyridoindole core may exhibit keto-enol tautomerism in solution, leading to split peaks in 1H^1H-NMR. Use DMSO-d6 or CDCl3 with controlled humidity to stabilize the dominant form .
  • Hydrate variability : The hydrochloride hydrate’s water content can shift 13C^13C-NMR signals. Perform Karl Fischer titration to quantify hydration and correlate with spectral data .
  • By-product identification : UPLC-MS (e.g., m/z 251.1 for M+H+^+) helps distinguish between the target compound and chlorinated/methoxylated by-products .

What methodologies are recommended for assessing the compound’s stability under varying storage conditions?

Basic Research Question
Stability studies should focus on hygroscopicity and thermal decomposition:

  • Storage : Store at 2–8°C in airtight containers with desiccants (silica gel) to prevent hydrate dissociation .
  • Thermogravimetric analysis (TGA) : Monitor weight loss between 50–150°C to assess hydrate stability .
  • Accelerated degradation : Expose the compound to 40°C/75% relative humidity for 4 weeks. Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., cleavage of the pyridoindole ring) .

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Advanced Research Question
Key modifications include:

  • Chloro substitution : The 6-chloro group enhances lipophilicity (logP ~4.9) and receptor binding. Replace with fluoro or methyl groups to modulate selectivity .
  • N-methylation : Introducing a methyl group at the indole nitrogen improves metabolic stability but reduces solubility. Balance via co-crystallization with counterions (e.g., succinate) .
  • Core expansion : Replace the tetrahydro-pyridoindole with a hexahydro-azepinoindole scaffold to explore ring size effects on target engagement (e.g., dopamine receptors) .

What computational tools predict the pharmacokinetic properties of this compound?

Advanced Research Question
Use in silico models to estimate:

  • Absorption : Calculate topological polar surface area (TPSA ~21.1 Ų) to predict intestinal permeability. TPSA <60 Ų suggests moderate bioavailability .
  • Metabolism : Cytochrome P450 docking simulations (e.g., AutoDock Vina) identify susceptibility to CYP3A4-mediated oxidation at the indole moiety .
  • Toxicity : Apply QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity from reactive metabolites formed via chloro group elimination .

How should researchers design assays to evaluate this compound’s interaction with neurological targets?

Basic Research Question
Prioritize in vitro and in vivo models:

  • Receptor binding : Perform competitive radioligand assays (e.g., 3H^3H-spiperone for dopamine D2 receptors). IC50 values <100 nM indicate high affinity .
  • Functional activity : Use cAMP accumulation assays in HEK293 cells expressing GPCRs to determine agonist/antagonist profiles .
  • Blood-brain barrier (BBB) penetration : Measure logBB (brain/blood concentration ratio) in rodents. A logBB >0.3 confirms CNS activity potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate
Reactant of Route 2
Reactant of Route 2
6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.